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Compound of Interest

Compound Name: 2H-1,4-Benzothiazin-3(4H)-one

Cat. No.: B188633 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

heterocyclic compound 2H-1,4-Benzothiazin-3(4H)-one (CAS No. 5325-20-2). The information

presented herein is essential for the identification, characterization, and quality control of this

important structural motif found in various biologically active molecules. This document details

its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

along with standardized experimental protocols for data acquisition.

Core Spectroscopic Data
The following tables summarize the key spectroscopic data for 2H-1,4-Benzothiazin-3(4H)-
one, a compound with the molecular formula C₈H₇NOS and a molecular weight of 165.21

g/mol .[1][2]

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10.4 Singlet 1H N-H

~7.0-7.5 Multiplet 4H Aromatic C-H

~3.5 Singlet 2H S-CH₂
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Note: Specific chemical shifts and coupling constants can vary slightly depending on the

solvent and instrument used. Data is compiled from typical values for this structural class.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Carbon Type

~165 C=O (Amide)

~138 Aromatic C (quaternary)

~128 Aromatic CH

~126 Aromatic CH

~124 Aromatic CH

~117 Aromatic CH

~116 Aromatic C (quaternary)

~29 S-CH₂

Note: These are approximate chemical shifts. For precise assignments, 2D NMR experiments

such as HSQC and HMBC are recommended.

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

~3200 Strong, Broad N-H Stretch

~3050 Medium Aromatic C-H Stretch

~1670 Strong C=O Stretch (Amide I)

~1600, ~1480 Medium-Strong Aromatic C=C Stretch

~1400 Medium C-N Stretch

~750 Strong
Aromatic C-H Bend (ortho-

disubstituted)
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Note: The appearance of IR spectra can be influenced by the sampling method (e.g., KBr

pellet, thin film).

Table 4: Mass Spectrometry Data
m/z Relative Intensity (%) Assignment

165 High [M]⁺ (Molecular Ion)

137 Moderate [M-CO]⁺

109 Moderate [M-CO-CO]⁺ or [M-C₂H₂O₂]⁺

Note: Fragmentation patterns can vary based on the ionization technique employed (e.g.,

Electron Impact, Chemical Ionization).

Experimental Protocols
Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic

data. Below are standardized protocols for NMR, IR, and MS analysis of solid organic

compounds like 2H-1,4-Benzothiazin-3(4H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR

Sample Preparation: Accurately weigh approximately 5-20 mg of the solid sample and

dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm

NMR tube.[3] Ensure the solid is fully dissolved. A small amount of tetramethylsilane (TMS)

can be added as an internal standard (0 ppm).

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and

the magnetic field is shimmed to achieve homogeneity.

¹H NMR Acquisition: A standard single-pulse experiment is typically used. Key parameters to

set include the spectral width, acquisition time, relaxation delay (typically 1-5 seconds), and

the number of scans (usually 8 to 64 for good signal-to-noise).
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¹³C NMR Acquisition: A proton-decoupled pulse sequence is standard to produce a spectrum

with singlets for each unique carbon.[4][5] Due to the low natural abundance of ¹³C, a larger

number of scans (hundreds to thousands) and a potentially longer relaxation delay are often

necessary to obtain a spectrum with an adequate signal-to-noise ratio.[4]

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to

generate the spectrum. Phase and baseline corrections are applied. The spectrum is then

referenced to the solvent peak or TMS. For ¹H NMR, the signals are integrated to determine

the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Solid Sample (Thin Film Method)

Sample Preparation: Dissolve a small amount (approx. 5-10 mg) of the solid sample in a few

drops of a volatile solvent like methylene chloride or acetone.[6][7]

Film Deposition: Place a drop of the resulting solution onto the surface of a clean, dry salt

plate (e.g., KBr or NaCl). Allow the solvent to fully evaporate, leaving a thin, even film of the

solid compound on the plate.[6]

Background Spectrum: Place the salt plate in the sample holder of the FT-IR spectrometer

and acquire a background spectrum. This will be subtracted from the sample spectrum to

remove contributions from atmospheric CO₂ and water vapor.

Sample Spectrum Acquisition: Run the analysis of the sample. The resulting interferogram is

converted to a spectrum via Fourier transformation.[8] The spectrum is typically plotted as

percent transmittance or absorbance versus wavenumber (cm⁻¹).

Cleaning: After analysis, thoroughly clean the salt plate with an appropriate solvent to

remove all traces of the sample.

Mass Spectrometry (MS)
Electron Impact (EI) Ionization

Sample Introduction: A small amount of the solid sample is introduced into the mass

spectrometer, often via a direct insertion probe. The sample is then heated in a vacuum to
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induce vaporization.[9][10]

Ionization: The gaseous molecules are bombarded with a high-energy electron beam

(typically 70 eV). This process ejects an electron from the molecule, forming a positively

charged molecular ion ([M]⁺).[9][10]

Fragmentation: The molecular ion is often energetically unstable and can fragment into

smaller, charged ions and neutral radicals or molecules. This fragmentation pattern is

characteristic of the molecule's structure.

Mass Analysis: The resulting ions are accelerated by an electric field and then separated

based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or

magnetic sector).[10]

Detection: The separated ions are detected, and their abundance is recorded. The resulting

mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a solid

organic compound.
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General Workflow for Spectroscopic Analysis of a Solid Compound
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 4H-1,4-Benzothiazin-3-one | C8H7NOS | CID 21396 - PubChem
[pubchem.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b188633?utm_src=pdf-body-img
https://www.benchchem.com/product/b188633?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/21396
https://pubchem.ncbi.nlm.nih.gov/compound/21396
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b188633?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. scbt.com [scbt.com]

3. chem.libretexts.org [chem.libretexts.org]

4. nmr.ceitec.cz [nmr.ceitec.cz]

5. bhu.ac.in [bhu.ac.in]

6. orgchemboulder.com [orgchemboulder.com]

7. eng.uc.edu [eng.uc.edu]

8. mse.washington.edu [mse.washington.edu]

9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

10. youtube.com [youtube.com]

To cite this document: BenchChem. [Spectroscopic Profile of 2H-1,4-Benzothiazin-3(4H)-
one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b188633#spectroscopic-data-nmr-ir-ms-for-2h-1-4-
benzothiazin-3-4h-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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